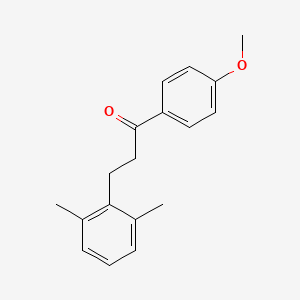

3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone

描述

3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone is a propiophenone derivative featuring a 2,6-dimethylphenyl group at the ketone’s β-position and a methoxy substituent at the para position of the phenyl ring (4'-position). This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in synthetic organic chemistry. The compound is commercially available (e.g., product code 10-F206524 from CymitQuimica) and is primarily utilized in pharmaceutical and fine chemical research . Its methoxy group enhances electron density on the aromatic ring, influencing reactivity in subsequent synthetic modifications, while the dimethylphenyl moiety provides steric bulk that may affect reaction kinetics or crystal packing.

属性

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-5-4-6-14(2)17(13)11-12-18(19)15-7-9-16(20-3)10-8-15/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUQQCRMZMATNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644775 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-37-5 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,6-dimethylbenzene (xylene) is reacted with 4’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.

化学反应分析

Types of Reactions: 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of 3-(2,6-dimethylphenyl)-4’-methoxybenzoic acid.

Reduction: Formation of 3-(2,6-dimethylphenyl)-4’-methoxypropanol.

Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

科学研究应用

Chemistry

-

Synthesis Intermediate :

- 3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for diverse reactions, including cross-coupling reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds.

-

Building Block for Heterocycles :

- The compound is utilized in the construction of heterocyclic compounds, which are significant in medicinal chemistry for developing new therapeutic agents.

Biology

-

Antimicrobial Activity :

- Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values range from 0.16 to 0.68 µM.

-

Anticancer Potential :

- Investigations suggest that this compound may possess antiproliferative effects on cancer cell lines. The mechanism of action appears to involve the inhibition of cellular respiration and ATP synthase in bacteria, leading to reduced viability.

Medicine

-

Drug Development :

- The compound is being explored for its potential use in drug design, particularly for developing new therapeutic agents targeting specific molecular pathways. Its biological activity suggests it could serve as a lead compound for further modifications aimed at enhancing efficacy and safety profiles.

- Therapeutic Applications :

Industry

- Specialty Chemicals Production :

- In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various formulations and processes.

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of several derivatives similar to this compound. Results indicated significant activity against MRSA strains, highlighting the potential for developing new antibacterial agents based on this scaffold.

Mechanism of Action Exploration

- Research into the mechanism of action has focused on how the compound interacts with bacterial respiration pathways. It appears to inhibit key enzymes involved in ATP synthesis, which is critical for bacterial survival and proliferation.

作用机制

The mechanism of action of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone involves its interaction with specific molecular targets. The compound’s aromatic ketone structure allows it to participate in various chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Receptors: It may interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues of 3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone include compounds with variations in substituent groups, which directly impact their physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

Electronic and Steric Modifications

Methoxy (-OCH3) vs. Trifluoromethyl (-CF3):

The methoxy group in the target compound donates electron density via resonance, enhancing electrophilic substitution reactivity at the aromatic ring. In contrast, the trifluoromethyl group in its analogue (CAS 898755-08-3) is strongly electron-withdrawing, which stabilizes the ring but reduces nucleophilicity. This difference makes the trifluoromethyl variant less reactive in Friedel-Crafts alkylation but more resistant to oxidation .- Hydroxypropyl and Dihydroxy Substitutents: The hydroxypropyl group in 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol increases hydrophilicity and hydrogen-bonding capacity, favoring applications in aqueous systems or as a precursor for hydrophilic polymers . The dihydroxy groups in 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-3-phenylpropan-1-one enhance solubility in polar solvents, making it suitable for pharmaceutical formulations requiring high bioavailability .

Steric Considerations

- In contrast, the diisopropylphenyl group in 2-[2,6-Diisopropylphenyl]-4-phenyl-5H-5,9b[1′,2′] () imposes even greater steric bulk, which could further impede reaction rates or alter crystal lattice stability .

Research Findings and Implications

- Reactivity Trends: Electron-donating groups (e.g., -OCH3) on aromatic rings accelerate electrophilic aromatic substitution, while electron-withdrawing groups (e.g., -CF3) favor nucleophilic pathways.

- Solubility and Bioavailability: Hydroxyl and hydroxypropyl substituents improve aqueous solubility, critical for drug delivery, whereas methoxy and trifluoromethyl groups enhance lipid solubility for membrane permeability.

生物活性

3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its aromatic ketone structure, which is crucial for its biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that this compound can reduce the viability of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Cell Lines Tested :

- Human glioblastoma (SJ-GBM2)

- Pediatric high-grade gliomas (SF8628)

The compound's efficacy was measured using the MTS assay, revealing an EC50 value indicative of its potency against these cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary tests suggest it may inhibit the growth of certain bacterial strains, although specific details on the spectrum of activity remain limited.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it can modulate the activity of cytochrome P450 enzymes which play a role in drug metabolism.

- Receptor Interaction : It is also proposed to interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses such as proliferation and apoptosis .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- In Vitro Studies :

-

Comparative Studies :

- When compared with similar compounds, this compound showed superior anticancer effects due to its unique structural features that enhance binding affinity to target proteins.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C17H19O2 |

| Molecular Weight | 255.34 g/mol |

| EC50 (Cancer Cells) | 0.74 ± 0.08 μM |

| Target Enzymes | Cytochrome P450 |

| Antimicrobial Activity | Active against select bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。